molecular formula C12H16O3 B2565457 Methyl 4-oxoadamantane-1-carboxylate CAS No. 56674-88-5

Methyl 4-oxoadamantane-1-carboxylate

Cat. No. B2565457
CAS RN: 56674-88-5
M. Wt: 208.257
InChI Key: DUPFRYAOGHZOCO-UHFFFAOYSA-N
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Description

Methyl 4-oxoadamantane-1-carboxylate (MOAC) is a synthetic organic compound with the molecular formula C12H16O3. It is a powder at room temperature .


Synthesis Analysis

The synthesis of this compound involves several stages. In one method, the reaction was carried out with water and sodium hydroxide in tetrahydrofuran and methanol at 20℃ for 16 hours. This was followed by a reaction with hydrogen chloride in water for 0.5 hours . Another method involved the use of 30% fuming sulfuric acid solution heated at 60 C, to which 5-hydroxy-2-adamantanone dissolved in 99% formic acid was slowly added over 1 hour .


Molecular Structure Analysis

The molecular weight of this compound is 208.26 . The InChI code for this compound is available, but the exact structure analysis is not provided in the search results.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is at room temperature .

Scientific Research Applications

Synthesis of Nitrogen-Containing Compounds

Methyl 4-oxoadamantane-1-carboxylate has been utilized in the synthesis of various nitrogen-containing compounds. For instance, Tankabekyan, Mokhov, and Popov (2013) developed a synthetic route toward 1-N-heteryl-4-oxoadamantanes, which are intermediates in creating treatments for type II diabetes and other diseases. They achieved this by alkylating saturated nitrogen-containing heterocycles with 1-bromo-4-oxoadamantane (Tankabekyan, Mokhov, & Popov, 2013).

Development of β-Amino Acids Derivatives

This compound plays a role in the development of cyclic and bicyclic β-amino acids derivatives. Tishkov, Reissig, and Ioffe (2002) demonstrated that methyl 6-ethoxy-5,6-dihydro-4H-1,2-oxazine-4-carboxylate was alkylated and acylated, leading to derivatives of β-proline, nipecotic acid, and other acids. This showcases the compound's potential in synthesizing complex organic molecules (Tishkov, Reissig, & Ioffe, 2002).

Cycloaddition Studies

The compound is also involved in cycloaddition studies. Sousa et al. (2008) explored the acid-catalyzed cycloadditions of methyl glyoxylate oxime with cyclopentadiene, yielding various adducts. This research provides insights into the mechanisms of cycloadditions and the potential for developing new synthetic pathways (Sousa et al., 2008).

Lipid Peroxidation Research

In the field of lipid peroxidation, Spickett (2013) highlighted the significance of 4-Hydroxy-2-nonenal (HNE), a product of phospholipid peroxidation. This research is relevant because it delves into the formation of various products, including those from the methyl end and the carboxylate or esterified end of the chain, like HNE (Spickett, 2013).

Structural and Spectral Investigations

Additionally, Viveka et al. (2016) conducted structural, spectral, and theoretical investigations of pyrazole-4-carboxylic acid derivatives, starting with methyl 1-phenyl-1H-4-pyrazolecarboxylate. Their work highlights the compound's application in the detailed study of molecular structures (Viveka et al., 2016).

Safety and Hazards

The safety information for Methyl 4-oxoadamantane-1-carboxylate includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

methyl 4-oxoadamantane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-15-11(14)12-4-7-2-8(5-12)10(13)9(3-7)6-12/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPFRYAOGHZOCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC3CC(C1)C(=O)C(C3)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

38 mL of fuming sulfuric acid were placed in a two necked flask and warmed to 60° C. 1.5 g of 5-hydroxy-2-adamantanone, dissolved in formic acid (8.5 ml) were added dropwise over the course of 2 h. Another 9 mL of formic acid were added over a period of 2 h and stirring was continued at 60° C. for 1 h and at room temperature overnight. Under ice cooling, the reaction mixture was poured on 100 mL of dry methanol, stirred at room temperature for 2 h and subsequently poured onto 400 mL of ice. The aqueous layer was extracted with dichloromethane three times, the combined organic layer was dried over sodium sulphate and evaporated to dryness to give 1.64 g of the desired product. Rt=1.75 min (5). Detected mass: 209.2 (M+H+).
Quantity
38 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
8.5 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
400 mL
Type
reactant
Reaction Step Four
Quantity
9 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of 5-hydroxy-2-adamantanone (2.0 g, 12.0 mmol) in 99% formic acid (12 mL) was added dropwise with vigorous gas evolution over 40 minutes to a rapidly stirred 30% oleum solution (48 mL) heated to 60° C. (W. J. le Noble, S. Srivastava, C. K. Cheung, J. Org. Chem. 1983, 48, 1099-1101.). Upon completion of addition, more 99% formic acid (12 mL) was slowly added over the next 40 minutes. The mixture was stirred another 60 minutes at 60° C. and then slowly poured into vigorously stirred methanol (100 mL) cooled to 0° C. The mixture was allowed to slowly warm to 23° C. while stirring for 2 hours and then concentrated in vacuo. The residue was poured onto ice (30 g), and methylene chloride (100 mL) was added. The layers were separated, and the aqueous phase was extracted twice more with methylene chloride (100 mL aliquots). The combined methylene chloride solutions were concentrated in vacuo to 50 mL, washed with brine, dried over N2SO4, filtered, and concentrated in vacuo to provide the title compound as a pale yellow solid (2.5 g, 99% crude).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
48 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Three
Yield
99%

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